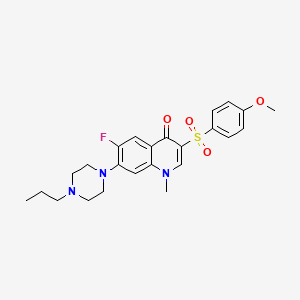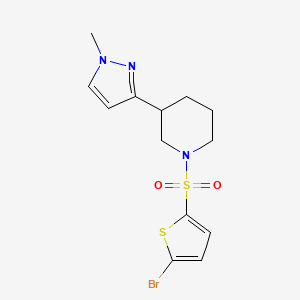
1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a thiourea core, with various functional groups attached. These could include a 2,5-dimethoxyphenyl group, a 4-methylpiperazin-1-yl group, and a phenylpropan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .Applications De Recherche Scientifique
Dual 5-HT1A/SSRI Activities
The compound 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is related to a class of compounds synthesized for dual serotonin receptor (5-HT1A) and serotonin reuptake inhibitor (SSRI) activities. These compounds were designed based on drug design strategies targeting the 5-HT1A receptor and serotonin transporter (5-HTT), indicating potential applications in the development of treatments for disorders related to the serotonergic system, such as depression and anxiety (Li, Zhang, Zhou, & Liu, 2008).
Antimicrobial and Antipsychotic Potential
Another avenue of research involves the synthesis of derivatives with a focus on antimicrobial and antipsychotic effects. For example, compounds with modifications in the piperazinyl and thiourea groups have been developed to evaluate their neuroleptic and antimicrobial activities. This includes exploration into the synthesis of thieno[2,3-b][1,5]benzoxazepines and their analogues, which show promise as potent antipsychotic drugs with potential applications in treating psychiatric disorders (Kohara et al., 2002).
Antibacterial Agents
Research into the development of new antibacterial agents has led to the synthesis of arylpiperazinyl oxazolidinones with diversified N-substituents, including thiourea, demonstrating in vitro activities against resistant Gram-positive strains such as MRSA and VRE. These findings suggest potential applications in addressing antibiotic resistance, a growing concern in healthcare (Jang et al., 2004).
Anticancer Research
In the field of cancer research, new asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects on cancer cells, including Ehrlich carcinoma and K562 human leukemia cells. The inhibitory activities of these compounds on DNA topoisomerases I and II-alpha highlight their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGZONQJYIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2972071.png)



![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)
![4-(4-Chlorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2972081.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972084.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2972085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972086.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2972088.png)
![6-Cyclobutyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2972089.png)